Bromo Didehydro Doxorubicinone
Description
Context within Anthracycline Chemical Biology
Bromo Didehydro Doxorubicinone (B1666622) is chemically situated within the broader family of anthracyclines, a class of potent and widely used chemotherapeutic agents. bionity.com The archetypal members of this class, Doxorubicin (B1662922) and Daunorubicin, are natural products isolated from Streptomyces peucetius. wikipedia.org Their mechanism of action is complex, primarily involving the intercalation into DNA and the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. wikipedia.orgnih.gov This disruption of DNA processes ultimately leads to cancer cell death.
The structure of an anthracycline consists of a tetracyclic aglycone (the -one portion of the name) and an attached sugar moiety. uniroma1.it Bromo Didehydro Doxorubicinone is an aglycone, specifically an intermediate in the synthesis of 7-Deoxy Doxorubicinone, which is a known metabolite of Doxorubicin. usbio.netsmolecule.com The presence of the bromine atom and the didehydro (double bond) modifications on the doxorubicinone core are significant from a chemical synthesis perspective, offering reactive sites for further molecular elaboration.
The biological activity of anthracyclines is intrinsically linked to their chemical structure. Modifications to either the aglycone or the sugar can dramatically alter their potency, toxicity, and ability to overcome drug resistance. nih.gov Therefore, intermediates like this compound are of significant interest to chemical biologists as they provide a platform to systematically study these structure-activity relationships.
Rationale for Academic Investigation of this compound as a Research Scaffold
The academic investigation of a compound like this compound is not for its direct therapeutic application, but rather for its utility as a research scaffold. A research scaffold is a core molecular structure that can be systematically modified to create a library of related compounds for biological screening. There are several key reasons why this compound is a valuable scaffold:
Synthetic Versatility: The bromine atom is a versatile functional group in organic synthesis. It can be readily displaced or participate in various cross-coupling reactions, allowing for the introduction of a wide array of different substituents at that position. This enables the creation of a diverse set of doxorubicinone analogs.
Probing Structure-Activity Relationships (SAR): By creating a series of analogs from the this compound scaffold and testing their biological activity, researchers can gain a deeper understanding of how specific structural features influence the interaction of anthracyclines with their biological targets. This knowledge is crucial for the rational design of new drugs with improved properties. universiteitleiden.nl
Development of Novel Analogs: The ultimate goal of using a research scaffold is to discover new compounds with superior therapeutic profiles. By using this compound as a starting point, chemists can explore novel chemical space that is not accessible through direct modification of the parent drug, Doxorubicin. This could lead to the identification of analogs with reduced cardiotoxicity, a major dose-limiting side effect of current anthracyclines, or the ability to circumvent mechanisms of drug resistance. nih.gov
Intermediate in Metabolite Synthesis: As an intermediate in the synthesis of the Doxorubicin metabolite 7-Deoxy Doxorubicinone, the availability of this compound is essential for researchers studying the metabolic pathways of anthracyclines and the biological activity of their metabolites. usbio.netsmolecule.com
Historical Development of Related Anthracyclinone Analogs in Chemical Research
The history of anthracycline research is marked by a continuous effort to synthesize analogs with improved therapeutic properties. Since the discovery of Daunorubicin in the 1950s and its more potent successor, Doxorubicin, in the 1960s, thousands of analogs have been synthesized and evaluated. bionity.com
The development of halogenated organic compounds, in general, has been a fruitful area of medicinal chemistry, often leading to compounds with altered biological activities. asianpubs.org In the context of anthracyclines, the introduction of a halogen can influence factors such as the compound's lipophilicity, which affects its cellular uptake and distribution.
The synthesis of various anthracyclinone analogs has been a key focus, as the aglycone portion is crucial for DNA intercalation. Research has explored modifications at various positions of the tetracyclic ring system to understand their impact on biological activity. The creation of intermediates like this compound is an integral part of this ongoing research narrative, providing the chemical tools necessary to build and test new hypotheses in the fight against cancer.
Structure
3D Structure
Properties
Molecular Formula |
C21H17BrO7 |
|---|---|
Molecular Weight |
461.3 g/mol |
IUPAC Name |
(9R)-9-(2-bromoacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C21H17BrO7/c1-29-12-4-2-3-10-14(12)20(27)16-15(18(10)25)19(26)11-7-21(28,13(23)8-22)6-5-9(11)17(16)24/h2-4,24,26,28H,5-8H2,1H3/t21-/m1/s1 |
InChI Key |
JPMVHEYIIWDGRN-OAQYLSRUSA-N |
Isomeric SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](CC4)(C(=O)CBr)O)C(=C3C2=O)O)O |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4)(C(=O)CBr)O)C(=C3C2=O)O)O |
Origin of Product |
United States |
Synthetic Methodologies for Bromo Didehydro Doxorubicinone and Analogs
Retrosynthetic Analysis of the Bromo Didehydro Doxorubicinone (B1666622) Core
A retrosynthetic analysis of the Bromo Didehydro Doxorubicinone core provides a logical framework for planning its synthesis by breaking down the complex target molecule into simpler, more readily available starting materials. The primary disconnections would logically target the formation of the tetracyclic ring system and the introduction of the key functional groups: the bromine atom and the double bond in the A-ring.
A plausible retrosynthetic strategy would involve the following key disconnections:
Formation of the A-ring: The A-ring, containing the didehydro and bromo functionalities, could be disconnected via a Diels-Alder reaction or an annulation strategy. This would lead to a simpler bicyclic or tricyclic intermediate.
Glycosylation: Although the focus is on the aglycone, in the context of synthesizing a full anthracycline, the glycosidic bond is a critical disconnection, separating the doxorubicinone core from the daunosamine (B1196630) sugar.
Functional Group Interconversion: The bromo and didehydro moieties could be envisioned as being introduced late in the synthesis through functional group interconversion on a more accessible doxorubicinone precursor.
This analysis suggests that the synthesis could proceed by either constructing the fully functionalized A-ring and then building the rest of the molecule, or by forming the core tetracyclic system first and then introducing the desired functionalities.
Total Synthesis Approaches to this compound
Total synthesis offers the advantage of being able to introduce structural modifications at various stages, providing access to a wide range of analogs. The total synthesis of a complex molecule like this compound would be a multi-step process requiring careful control over stereochemistry and regiochemistry.
Key Intermediates and Protecting Group Strategies
The synthesis would likely proceed through several key intermediates. For instance, a substituted naphthoquinone could serve as a precursor to the C and D rings, while a functionalized cyclohexene (B86901) derivative could form the A and B rings.
Protecting group strategies are crucial to prevent unwanted side reactions of the numerous functional groups present in the molecule. Common protecting groups that might be employed include:
| Functional Group | Protecting Group |
| Phenolic hydroxyls | Methyl (Me), Benzyl (Bn) |
| Ketones | Acetals, Ketals |
| Alcohols | Silyl ethers (e.g., TBDMS) |
The choice of protecting groups must be orthogonal, meaning they can be removed selectively under different conditions without affecting other protecting groups.
Stereoselective and Regioselective Considerations in Core Construction
The construction of the doxorubicinone core presents significant stereochemical and regiochemical challenges. The stereocenter at C7 is crucial for biological activity and its configuration must be carefully controlled. This can be achieved through asymmetric synthesis, using chiral auxiliaries, catalysts, or starting materials derived from the chiral pool.
Regioselectivity is particularly important when introducing the bromine atom and the double bond. The position of these functionalities on the A-ring will significantly influence the properties of the final molecule. The choice of brominating and dehydrogenating agents, as well as the reaction conditions, will determine the regiochemical outcome of these transformations.
Semisynthetic Strategies from Anthracyclinone Precursors
Semisynthesis, starting from readily available anthracyclines like doxorubicin (B1662922) or its aglycone, doxorubicinone, is an attractive alternative to total synthesis. This approach leverages the pre-existing complex scaffold and focuses on the chemical transformations required to introduce the desired bromo and didehydro moieties.
Chemical Transformations of Doxorubicinone and Related Aglycones
Doxorubicinone possesses several reactive sites that can be chemically modified. The hydroxyl groups, the ketone functions, and the aromatic rings can all be targeted for transformation. Protecting groups are often necessary to achieve selectivity in these modifications. For example, the phenolic hydroxyl groups are typically protected as methyl ethers to prevent their reaction during subsequent steps.
Introduction of Bromo and Didehydro Moieties
The introduction of a bromine atom onto the doxorubicinone core can be achieved using various electrophilic brominating agents. The regioselectivity of this reaction will depend on the directing effects of the existing functional groups on the aromatic rings.
The "didehydro" functionality, implying a double bond, can be introduced into the A-ring through a dehydrogenation reaction. This typically involves the conversion of the C13 ketone to an enol or enolate, followed by oxidation. Common methods for the dehydrogenation of cyclic ketones include:
Palladium-catalyzed aerobic oxidation: This method uses a palladium catalyst and an oxidant, often molecular oxygen, to introduce a double bond adjacent to a ketone.
Selenoxide elimination: This involves the formation of an α-seleno ketone, which is then oxidized to a selenoxide that undergoes syn-elimination to form the enone.
Bromination-dehydrobromination: This two-step sequence involves the α-bromination of the ketone followed by elimination of HBr using a base.
The successful application of these methods to the doxorubicinone scaffold would require careful optimization of reaction conditions to avoid side reactions and ensure the desired regioselectivity.
Derivatization and Functionalization Strategies for this compound Scaffolds
The chemical architecture of this compound, featuring hydroxyl and carbonyl groups, offers multiple avenues for structural modification. These modifications are pivotal in exploring the structure-activity relationships of this class of compounds.
Modifications at the Hydroxyl and Carbonyl Positions
The hydroxyl and carbonyl moieties on the this compound scaffold are prime targets for chemical derivatization. Alterations at these positions can significantly influence the molecule's physicochemical properties. For the broader class of anthracyclines, such as doxorubicin, modifications of hydroxyl groups, including those on the amino sugar moiety, have been shown to affect the compound's polarity and DNA binding capabilities. nih.gov While direct studies on this compound are limited, the principles of these modifications on related structures provide a foundational understanding.
Strategies for modifying these functional groups can include esterification, etherification, and redox reactions. These transformations allow for the introduction of a diverse range of functional groups, potentially modulating the compound's biological activity.
Table 1: Potential Modifications at Hydroxyl and Carbonyl Positions
| Functional Group | Position | Potential Modification | Potential Effect |
| Hydroxyl | Multiple | Esterification, Etherification | Altered polarity, solubility, and bioavailability |
| Carbonyl | Side Chain | Reduction, Reductive amination | Modified metabolic stability and interaction with biological targets |
Synthesis of Glycosidic Analogs (Focus on Aglycone-Glycone Linkage Chemistry)
The formation of a glycosidic bond between an aglycone, such as this compound, and a sugar moiety is a critical step in the synthesis of many anthracycline analogs. researchgate.neticm.edu.pl This linkage is crucial for the biological activity of these compounds. The synthesis of glycosidic analogs of this compound would involve the strategic coupling of the aglycone with a suitable glycosyl donor.
A general approach involves the use of protected sugar synthons that can be activated to form a stereoselective glycosidic linkage with the hydroxyl group of the aglycone. elsevierpure.comsemanticscholar.org For instance, 1-O-silylated 3-azido-2,3,6-trideoxy-hexopyranoses have been utilized as stable glycosyl donors in the synthesis of doxorubicin analogs. researchgate.neticm.edu.plelsevierpure.comsemanticscholar.org The azido (B1232118) group can later be converted to an amino function, which is a common feature in many bioactive anthracyclines. researchgate.neticm.edu.plelsevierpure.comsemanticscholar.org
Table 2: Key Steps in Glycosidic Analog Synthesis
| Step | Description | Key Reagents/Conditions |
| 1. Aglycone Preparation | Synthesis or isolation of the this compound aglycone. | - |
| 2. Glycosyl Donor Synthesis | Preparation of a protected and activated sugar moiety. | Protecting groups (e.g., acetyl, silyl), activating groups. |
| 3. Glycosylation | Coupling of the aglycone and the glycosyl donor. | Lewis acid catalysts (e.g., TMSOTf), specific solvents. |
| 4. Deprotection | Removal of protecting groups from the sugar and aglycone moieties. | Acidic or basic hydrolysis, hydrogenolysis. |
The stereoselectivity of the glycosylation reaction is a significant challenge, and the choice of glycosyl donor, promoter, and reaction conditions is critical to achieving the desired anomer. elsevierpure.com
Novel and Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of complex pharmaceutical compounds to minimize environmental impact. jddhs.comcas.org In the context of this compound synthesis, this can involve the use of less hazardous reagents, alternative solvents, and more energy-efficient reaction conditions. jddhs.com
Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective transformations. jddhs.com The development of catalytic methods for the key bond-forming reactions in the synthesis of the this compound scaffold and its glycosylated analogs would represent a significant advancement. Furthermore, exploring biocatalysis, which utilizes enzymes to perform chemical transformations, could offer highly selective and environmentally benign synthetic routes.
Energy-efficient synthesis techniques, such as microwave-assisted synthesis, can significantly reduce reaction times and energy consumption. jddhs.com The application of such technologies to the synthesis of this compound could lead to more sustainable manufacturing processes. Additionally, late-stage functionalization is a strategy that can reduce the number of steps in a synthesis, thereby minimizing waste and resource consumption. astrazeneca.com
Table 3: Green Chemistry Principles in Synthesis
| Principle | Application in this compound Synthesis |
| Use of Catalysis | Development of catalytic C-C and C-O bond-forming reactions. |
| Alternative Solvents | Employing greener solvents or solvent-free reaction conditions. |
| Energy Efficiency | Utilization of microwave or flow chemistry technologies. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials into the final product. |
While the specific application of these green chemistry approaches to this compound is not yet widely reported, the broader trends in pharmaceutical synthesis suggest that these will be key areas of future research.
Structure Activity Relationship Sar Studies of Bromo Didehydro Doxorubicinone Scaffolds
Design Principles for Structure-Activity Relationship Investigations
The core principle of SAR studies is to systematically alter a lead compound's structure to map the chemical features responsible for its biological activity. mdpi.com For anthracyclines, the primary mechanisms of action include DNA intercalation and the poisoning of topoisomerase II, which are dependent on the molecule's three-dimensional structure and physicochemical properties. wikipedia.org The design of analogues like Bromo Didehydro Doxorubicinone (B1666622) is guided by several strategic considerations:
Modulation of Physicochemical Properties: Introducing substituents to alter lipophilicity, electronic distribution, and steric profile. These changes can affect cell membrane permeability, target binding affinity, and metabolic stability.
Enhancement of Target Interactions: Modifying functional groups to create more favorable interactions (e.g., hydrogen bonds, van der Waals forces) with the DNA-topoisomerase II complex.
Overcoming Resistance: Designing structures that are poor substrates for drug efflux pumps, such as P-glycoprotein (P-gp), a common mechanism of multidrug resistance. nih.gov
Reduction of Toxicity: Altering moieties associated with adverse effects, such as the quinone ring's ability to generate reactive oxygen species (ROS), which contributes to cardiotoxicity. uniroma1.it
Impact of A-Ring Bromo-Substitution on Molecular Interactions
The saturated A-ring of the doxorubicinone scaffold is crucial for its biological function, sitting in the minor groove of DNA and helping to anchor the molecule, which stabilizes the drug-DNA-topoisomerase II ternary complex. uniroma1.itcore.ac.uk The introduction of a bromine atom onto this ring is predicted to have several significant effects:
Increased Lipophilicity: Halogenation, particularly with bromine, increases the molecule's lipophilicity. nih.gov This could enhance its ability to cross cell membranes, potentially leading to higher intracellular concentrations. However, excessive lipophilicity can also lead to non-specific binding and altered subcellular distribution. acs.org
Steric Hindrance: The bulky nature of the bromine atom can introduce steric hindrance. rcsb.org Depending on its position, this could either disrupt or favorably alter the binding conformation within the DNA minor groove. X-ray diffraction studies of other halogenated anthracyclines have shown that while the core intercalation geometry may be preserved, the local environment and interactions can be significantly affected. nih.gov
Altered Electronic Properties: Bromine is an electron-withdrawing group, which can modulate the electronic landscape of the A-ring. This may influence hydrogen bonding patterns and other non-covalent interactions with DNA and associated enzymes.
The precise impact of bromo-substitution is highly dependent on its regiochemistry. A bromine atom at a position that interferes with critical hydroxyl group interactions could diminish activity, whereas substitution at a more tolerant position might enhance it through favorable hydrophobic or halogen-bonding interactions.
Influence of B-Ring and C-Ring Modifications on Biological Target Binding
The B, C, and D rings of doxorubicinone form a planar anthraquinone (B42736) system that is primarily responsible for the molecule's ability to intercalate between DNA base pairs. uniroma1.itarxiv.org While "Bromo Didehydro Doxorubicinone" implies modifications are localized to the A-ring, understanding the SAR of the core intercalating unit is essential for context.
The Planar Core: The planarity of the B, C, and D rings is paramount for effective stacking between DNA base pairs. Any modification that disrupts this planarity would likely abolish intercalating ability and, consequently, cytotoxic activity.
Hydroxyl and Quinone Functions: The hydroxyl groups on the B and C rings are involved in forming hydrogen bonds with DNA, further stabilizing the intercalated complex. biomedpharmajournal.org The quinone-hydroquinone system in ring C is also a key feature, participating in redox cycling that can generate ROS. biomedpharmajournal.org Studies on analogues where B-ring hydroxyls were removed or replaced showed promising pharmacological activity, indicating that some modification is tolerated, although it did not necessarily improve activity against multidrug-resistant tumors. nih.gov
For this compound, the integrity of the B and C rings is assumed to be maintained, preserving the fundamental mechanism of DNA intercalation.
Role of the Didehydro Moiety in Conformation and Reactivity
The term "didehydro" signifies the removal of two hydrogen atoms to create an additional double bond, presumably within the A-ring, transforming the cyclohexene (B86901) into a cyclohexadiene. This modification would induce significant conformational and reactivity changes.
Conformational Rigidity: The saturated A-ring of doxorubicinone typically adopts a flexible "half-chair" conformation. ethernet.edu.et Introducing a second double bond would force this ring into a more planar and rigid structure. This rigidity could alter the optimal positioning of the A-ring within the DNA minor groove, potentially affecting the stability of the ternary complex. A more rigid conformation might decrease the entropic penalty upon binding but could also prevent the necessary induced fit.
Altered Reactivity: The creation of a conjugated diene system within the A-ring introduces new possibilities for chemical reactions. This unsaturated system could be susceptible to nucleophilic attack (e.g., Michael addition) by biological nucleophiles like cysteine residues in proteins. psu.edu This could lead to covalent adduct formation, potentially representing an alternative mechanism of cytotoxicity or, conversely, a pathway for detoxification and inactivation. The reactivity of such polyketide-derived moieties is a key factor in their biological function. wikipedia.org
The combination of increased planarity and altered electronic character from the didehydro moiety would fundamentally change how the A-ring interacts with its biological partners.
SAR of Peripheral Substitutions on the Anthracyclinone Framework
C-9 Side Chain: The hydroxyacetyl side chain at the C-9 position is a key differentiator between doxorubicinone and its parent, daunorubicinone. hilarispublisher.com This group can participate in hydrogen bonding and influences the molecule's interaction with topoisomerase II. Modifications at this site are known to significantly impact potency and the spectrum of activity.
D-Ring Methoxy (B1213986) Group: The methoxy group at C-4 on the D-ring has been shown to play a role in the efficacy of anthracyclines. uniroma1.it Analogues lacking this group, such as idarubicin, exhibit increased lipophilicity and altered pharmacological profiles. hilarispublisher.com
C-7 Hydroxyl Group: In the parent glycoside, this position is where the daunosamine (B1196630) sugar attaches, which is critical for activity. hilarispublisher.com In the aglycone, a free hydroxyl at C-7 remains an important site for potential interactions within the DNA minor groove.
The following table provides an illustrative and hypothetical comparison of how each modification could contribute to the cytotoxic activity of the target compound.
Table 1: Illustrative SAR and Hypothesized Cytotoxicity of Doxorubicinone Analogues Note: The IC50 values are hypothetical, based on established SAR principles, and serve for illustrative purposes only. A lower IC50 value indicates higher potency.
| Compound | Key Structural Features | Hypothesized Effect on Activity | Illustrative IC50 (µM) vs. MCF-7 Cells |
| Doxorubicinone | Base aglycone scaffold | Baseline activity, poor cell uptake | > 50 |
| Bromo-Doxorubicinone | + Bromo group on A-ring | Increased lipophilicity may improve uptake; steric bulk may slightly hinder binding. | 25 - 40 |
| Didehydro-Doxorubicinone | + Double bond in A-ring | Increased A-ring rigidity may alter optimal DNA groove binding. | 30 - 50 |
| This compound | + Bromo group and Double bond | Combined effects of lipophilicity and rigidity; potential for altered binding and reactivity. | 15 - 30 |
Computational and Chemoinformatic Approaches to SAR Modeling
Given the synthetic challenge of producing every possible analogue, computational methods are invaluable for prioritizing candidates and rationalizing experimental results. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models build a mathematical correlation between a set of molecular descriptors (e.g., lipophilicity (logP), molar refractivity, electronic parameters) and biological activity. mdpi.comisca.me For this compound, descriptors for the bromo group (hydrophobicity, van der Waals volume) and the didehydro moiety (bond order, orbital energies) would be calculated. These models can predict the potency of novel analogues before they are synthesized. researchgate.net
Molecular Docking: This technique simulates the interaction between a ligand (the drug) and its macromolecular target (the DNA-topoisomerase II complex). nih.gov Docking studies can predict the preferred binding pose of this compound, visualizing how the bromo and didehydro modifications affect its orientation in the DNA minor groove and its interactions with key amino acid residues of the enzyme. mdpi.comrsc.org The calculated binding energy can serve as an estimate of binding affinity. These simulations provide a structural hypothesis for observed or predicted activities. nih.gov
These in silico tools allow for a rapid, cost-effective exploration of the vast chemical space of anthracycline analogues, guiding synthetic efforts toward compounds with the most promising therapeutic profiles.
Mechanistic Investigations of Bromo Didehydro Doxorubicinone at the Molecular and Cellular Level
Elucidation of DNA Interaction Mechanisms
The interaction with DNA is a cornerstone of the cytotoxic effects of anthracyclines like Doxorubicin (B1662922). These interactions disrupt normal DNA processes, leading to cell death.
Intercalation Modes and Binding Affinities
Doxorubicin is a well-established DNA intercalating agent. rndsystems.com Its planar anthraquinone (B42736) ring structure inserts between the base pairs of the DNA double helix. This intercalation is stabilized by the formation of hydrogen bonds between the drug and DNA bases. The process introduces torsional stress into the DNA structure, which can destabilize nucleosomes and interfere with DNA replication and transcription. The binding affinity of Doxorubicin to DNA is a critical factor in its mechanism, and while specific binding affinities for Bromo Didehydro Doxorubicinone (B1666622) are not available, studies on Doxorubicin provide insight into the forces at play. For instance, van der Waals interactions are a major driving force for the formation of a stable Doxorubicin-DNA complex. rsc.org
| Compound | Binding Mechanism | Key Interactions | Reference |
| Doxorubicin | Intercalation | van der Waals, Hydrogen Bonding | rsc.org |
Formation of DNA Adducts and Crosslinks
Beyond intercalation, Doxorubicin can form covalent adducts with DNA. This process often involves cellular components like formaldehyde, which reacts with the drug to form an activated species that can then bind to DNA, typically at guanine (B1146940) residues. nih.gov These adducts can be more cytotoxic than the parent drug and may circumvent some forms of drug resistance. nih.gov The formation of these adducts represents a significant form of DNA damage. hhearprogram.org While it is plausible that Bromo Didehydro Doxorubicinone could also form such adducts, specific experimental evidence is lacking.
Modulation of Topoisomerase Activity
Topoisomerases are essential enzymes that manage the topological states of DNA. Their inhibition is a key mechanism of action for many anticancer drugs.
Inhibition of Topoisomerase I and II Enzymes
Doxorubicin is a potent inhibitor of DNA topoisomerase II. rndsystems.com The drug interferes with the enzyme's ability to religate the DNA strands after it has created a double-strand break to resolve DNA tangles. This leads to the accumulation of DNA breaks, which triggers apoptotic cell death. While some compounds can inhibit both topoisomerase I and II, Doxorubicin is primarily classified as a topoisomerase II poison. biomedpharmajournal.org The inhibitory potential of this compound on these enzymes has not been specifically reported.
Stabilization of Topoisomerase-DNA Cleavable Complexes
The inhibition of topoisomerase II by Doxorubicin occurs through the stabilization of the topoisomerase II-DNA cleavable complex. nih.gov In this ternary complex, the DNA is cleaved, and the enzyme is covalently bound to the 5' ends of the DNA. Doxorubicin intercalates into the DNA at the site of the break and prevents the enzyme from re-ligating the strands. This stabilization of the cleavable complex is a hallmark of topoisomerase poisons and is a critical step in their cytotoxic effect. nih.govrcsb.org
Induction of Reactive Oxygen Species (ROS) and Oxidative Stress Pathways
In addition to DNA-targeted effects, the generation of reactive oxygen species (ROS) is a significant contributor to the activity and toxicity of anthracyclines.
Enzymatic and Non-Enzymatic ROS Generation
The generation of reactive oxygen species (ROS) is a cornerstone of the cytotoxic effects of anthracyclines like Doxorubicin. nih.gov This process occurs through both enzymatic and non-enzymatic pathways, leading to a state of oxidative stress within cells. Current time information in Pasuruan, ID.smw.ch
Enzymatic ROS Generation: Doxorubicin can undergo a one-electron reduction to form a semiquinone radical. This reaction is catalyzed by various enzymes, including mitochondrial and cytoplasmic NADPH dehydrogenases, xanthine (B1682287) oxidase, and nitric oxide synthase. nih.gov The semiquinone radical can then react with molecular oxygen to regenerate the parent compound and produce superoxide (B77818) anions (O₂⁻). This futile redox cycling leads to a continuous production of ROS. nih.gov
Furthermore, enzymes like NADPH oxidases (NOX) have been implicated in Doxorubicin-induced ROS production. nih.gov The activity of monoamine oxidases (MAOs), located on the outer mitochondrial membrane, has also been shown to contribute to the generation of ROS in the presence of Doxorubicin. nih.gov
Non-Enzymatic ROS Generation: Non-enzymatic ROS generation can occur through interactions with metal ions. Doxorubicin can form complexes with iron, which then catalyze the production of highly reactive hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂) via the Fenton reaction.
The primary ROS produced, the superoxide anion, is often converted to hydrogen peroxide by the action of superoxide dismutase (SOD). smw.ch While H₂O₂ is less reactive, it is a key signaling molecule and a precursor to more damaging ROS. mdpi.com
| Pathway | Key Enzymes/Factors | Primary ROS Generated |
| Enzymatic | NADPH Dehydrogenase, Xanthine Oxidase, Nitric Oxide Synthase, NADPH Oxidase (NOX), Monoamine Oxidase (MAO) | Superoxide anion (O₂⁻) |
| Non-Enzymatic | Iron (Fe²⁺/Fe³⁺) complexes | Hydroxyl radical (•OH) |
Consequences of Oxidative Stress on Cellular Macromolecules
The overproduction of ROS induced by Doxorubicin overwhelms the cell's antioxidant defense systems, leading to widespread damage to essential cellular macromolecules. mdpi.com
Lipid Peroxidation: ROS, particularly hydroxyl radicals, can attack polyunsaturated fatty acids in cellular membranes. This initiates a chain reaction known as lipid peroxidation, which compromises membrane integrity, leading to altered fluidity and permeability, and the formation of reactive aldehydes that can further damage cellular components.
DNA Damage: DNA is a significant target of ROS. Oxidative damage can manifest as single- and double-strand breaks, and the formation of oxidized bases, such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG). nih.gov This DNA damage can block replication and transcription, and trigger cell cycle arrest and apoptotic pathways. nih.gov
Protein Oxidation: ROS can oxidize amino acid side chains, lead to the formation of protein-protein cross-links, and cause protein fragmentation. This can result in the inactivation of enzymes and the disruption of structural proteins, impairing numerous cellular functions.
| Macromolecule | Type of Damage | Functional Consequence |
| Lipids | Peroxidation of polyunsaturated fatty acids | Loss of membrane integrity, altered fluidity and permeability |
| DNA | Strand breaks, base oxidation (e.g., 8-oxodG) | Blocked replication/transcription, mutations, induction of apoptosis |
| Proteins | Amino acid oxidation, cross-linking, fragmentation | Enzyme inactivation, loss of structural integrity |
Mechanisms of Apoptosis and Programmed Cell Death Induction
Apoptosis, or programmed cell death, is a critical mechanism by which Doxorubicin eliminates cancer cells. aging-us.com This is a highly regulated process involving a cascade of molecular events. aging-us.comnih.gov
Activation of Caspase Cascades
Caspases are a family of cysteine proteases that execute the apoptotic program. aging-us.com They exist as inactive zymogens and are activated in a hierarchical cascade.
Initiator Caspases: Doxorubicin-induced cellular stress, such as DNA damage and mitochondrial dysfunction, leads to the activation of initiator caspases, including caspase-2, caspase-8, and caspase-9. nih.govmdpi.comresearchgate.net For example, DNA damage can lead to the activation of caspase-2. nih.gov
Executioner Caspases: Activated initiator caspases then cleave and activate executioner caspases, such as caspase-3. nih.gov Caspase-3 is a key player that carries out the widespread cleavage of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including chromatin condensation and DNA fragmentation. researchgate.net
Mitochondrial Pathway Modulation
The intrinsic, or mitochondrial, pathway of apoptosis is a central component of Doxorubicin's action. nih.gov
Doxorubicin-induced oxidative stress and DNA damage signal to the mitochondria. nih.govnih.gov This leads to the activation of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bak. These proteins translocate to the outer mitochondrial membrane, where they form pores, leading to mitochondrial outer membrane permeabilization (MOMP). researchgate.net
MOMP results in the release of several pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, most notably cytochrome c. In the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome, which activates caspase-9, thereby initiating the caspase cascade. researchgate.net The depolarization of the mitochondrial membrane potential is another key event in this process. mdpi.com
| Apoptotic Pathway | Key Molecular Events |
| Caspase Activation | Activation of initiator caspases (e.g., Caspase-2, Caspase-9). Activation of executioner caspases (e.g., Caspase-3). |
| Mitochondrial Modulation | Activation of Bax/Bak. Mitochondrial Outer Membrane Permeabilization (MOMP). Release of cytochrome c. Formation of the apoptosome. |
Effects on Cell Cycle Progression and Regulation
Doxorubicin disrupts the normal progression of the cell cycle, a key mechanism for its antiproliferative effects. nih.gov
Treatment with Doxorubicin commonly leads to cell cycle arrest, particularly at the G2/M phase. nih.govwaocp.org This arrest prevents cells with damaged DNA from entering mitosis, providing an opportunity for DNA repair. If the damage is too severe to be repaired, the cell is targeted for apoptosis. nih.gov
The mechanism of cell cycle arrest involves the modulation of key regulatory proteins:
Cyclins and Cyclin-Dependent Kinases (CDKs): The progression through the cell cycle is driven by the sequential activation of CDKs by their regulatory partners, the cyclins. Doxorubicin has been shown to affect the expression and localization of cyclins such as cyclin A and cyclin B1, which are crucial for the G2/M transition.
Tumor Suppressor Proteins: The p53 tumor suppressor protein is a critical sensor of cellular stress, including DNA damage. Upon activation by Doxorubicin-induced damage, p53 can transcriptionally activate target genes like p21, a potent CDK inhibitor. p21 can then bind to and inhibit cyclin/CDK complexes, leading to cell cycle arrest.
| Cell Cycle Phase | Key Regulatory Proteins Affected | Outcome |
| G2/M Arrest | Cyclin A, Cyclin B1, p53, p21 | Prevention of mitotic entry, allowance for DNA repair or apoptosis |
Interactions with Cellular Signaling Pathways and Protein Targets
The cellular response to this compound likely involves the modulation of numerous signaling pathways, a characteristic feature of its parent compound, Doxorubicin.
DNA Topoisomerase II: A primary and well-established target of Doxorubicin is the enzyme DNA topoisomerase II. Doxorubicin intercalates into DNA and stabilizes the topoisomerase II-DNA cleavage complex. This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks, which triggers cell cycle arrest and apoptosis. nih.gov
p53 Signaling Pathway: As mentioned, the p53 pathway is a central hub in the response to Doxorubicin. DNA damage activates kinases like ATM and Chk2, which in turn phosphorylate and stabilize p53. Activated p53 then orchestrates a response that includes cell cycle arrest, DNA repair, and apoptosis. aging-us.com
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Doxorubicin has been shown to inhibit this pathway in some contexts, which can contribute to its pro-apoptotic effects.
MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways, including JNK, p38, and ERK, are involved in transmitting extracellular signals to the nucleus to control a wide range of cellular processes. Doxorubicin can activate stress-related kinases like JNK and p38, which can promote apoptosis.
NF-κB Signaling: The NF-κB pathway is typically associated with pro-survival and inflammatory responses. The effect of Doxorubicin on this pathway can be complex and cell-type dependent, sometimes leading to its inhibition, which can sensitize cells to apoptosis.
| Signaling Pathway/Target | Role in Cellular Response |
| DNA Topoisomerase II | Primary drug target; stabilization of cleavage complex leads to DNA breaks. |
| p53 Pathway | Master regulator of response to DNA damage; induces cell cycle arrest and apoptosis. |
| PI3K/Akt/mTOR Pathway | Pro-survival pathway; its inhibition can enhance apoptosis. |
| MAPK Pathways (JNK, p38) | Stress-activated pathways; their activation often promotes apoptosis. |
| NF-κB Pathway | Pro-survival and inflammatory pathway; its inhibition can promote apoptosis. |
Kinase Modulation Studies
Following a comprehensive review of publicly available scientific literature, no specific studies detailing the direct kinase modulation activities of this compound have been identified. Research focusing on the broader class of anthracyclines, to which doxorubicin and its derivatives belong, suggests that these compounds can influence various signaling pathways, some of which are regulated by kinases. For instance, the parent compound, doxorubicin, has been shown to affect pathways involving protein kinase Cα (PKCα) and the insulin-like growth factor 1 receptor (IGF1R) tyrosine kinase. scielo.org.mxnih.gov The activation of stress-activated JNK and p38 kinases has also been observed in response to doxorubicin treatment. researchgate.net
However, the specific effects of the bromo and didehydro modifications present in this compound on kinase activity remain uncharacterized in the available literature. The structural alterations in doxorubicin analogues can lead to different biological activities, including altered interactions with molecular targets. acs.orgbiomedpharmajournal.org Therefore, without dedicated enzymatic or cellular assays, it is not possible to provide specific data on which kinases, if any, are modulated by this compound or the extent of such modulation.
Interactive Data Table: Kinase Modulation by Doxorubicin Analogues (Hypothetical for this compound)
Since no experimental data is available for this compound, the following table is a hypothetical representation of what such data might look like and is for illustrative purposes only.
| Kinase Target | Compound | Activity (IC50/EC50) | Cell Line | Comments |
| Protein Kinase Cα (PKCα) | This compound | Data not available | N/A | Doxorubicin's effects are linked to PKCα. scielo.org.mx |
| IGF1R | This compound | Data not available | N/A | Inhibition of IGF1R can enhance doxorubicin cytotoxicity. nih.gov |
| p38 MAPK | This compound | Data not available | N/A | Doxorubicin can activate p38 kinases. researchgate.net |
| JNK | This compound | Data not available | N/A | Doxorubicin can activate JNK kinases. researchgate.net |
Transcription Factor Regulation
Similar to kinase modulation, there is a lack of specific research on the regulation of transcription factors by this compound. The parent compound, doxorubicin, is known to exert significant effects on various transcription factors, which play a crucial role in its anticancer activity and its side effects. For example, doxorubicin-induced cellular stress can activate the NF-κB signaling pathway, a key regulator of inflammation. karger.com Furthermore, doxorubicin can influence the activity of the transcription factor GATA4, which is involved in cardiomyocyte survival. nih.gov The tumor suppressor protein p53 is also a critical mediator of doxorubicin's apoptotic effects. researchgate.net
The introduction of bromo and didehydro functionalities could theoretically alter the molecule's ability to interact with DNA or other cellular components, thereby modifying its influence on transcription factor activity compared to doxorubicin. However, without experimental evidence from studies such as reporter gene assays, electrophoretic mobility shift assays (EMSA), or chromatin immunoprecipitation (ChIP), the specific transcription factors regulated by this compound and the mechanisms involved remain unknown.
Interactive Data Table: Transcription Factor Regulation by Doxorubicin Analogues (Hypothetical for this compound)
As no specific data exists for this compound, this table is a hypothetical illustration of potential research findings.
| Transcription Factor | Compound | Effect | Cellular Context | Method of Analysis |
| NF-κB | This compound | Data not available | N/A | Doxorubicin is a known activator. karger.com |
| GATA4 | This compound | Data not available | N/A | Doxorubicin can deplete GATA4 levels. nih.gov |
| p53 | This compound | Data not available | N/A | p53 is a key mediator of doxorubicin-induced apoptosis. researchgate.net |
| Nrf2 | This compound | Data not available | N/A | Nrf2 is involved in the antioxidant response to doxorubicin. researchgate.net |
Pre Clinical in Vitro Research Model Applications of Bromo Didehydro Doxorubicinone
Evaluation in Established Cancer Cell Line Models
The initial assessment of a novel anticancer compound's efficacy is typically conducted using established cancer cell lines. These in vitro models provide a controlled environment to study the direct cytotoxic or cytostatic effects of the compound on cancer cells.
Two-dimensional (2D) cell culture, where cells are grown as a monolayer on a flat surface, remains a primary method for the initial screening of anticancer compounds due to its simplicity and scalability for high-throughput applications.
Research on bromo-anthraquinone derivatives, such as 3-Bromo-1-Hydroxy-9,10-Anthraquinone (BHAQ), which shares the core structure of doxorubicinone (B1666622), provides insights into the potential activity of a bromo-doxorubicinone analog. In a study, BHAQ was evaluated for its cytotoxic effects against human breast cancer cell lines, MCF-7 and the highly metastatic MDA-MB231. researchgate.net The compound demonstrated a dose-dependent inhibitory effect on the growth of both cell lines. researchgate.net
The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a drug that is required for 50% inhibition in vitro. For BHAQ, the IC50 values were determined and compared to the standard chemotherapeutic drug, doxorubicin (B1662922). researchgate.net
Table 1: Cytotoxicity of 3-Bromo-1-Hydroxy-9,10-Anthraquinone (BHAQ) in Breast Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| MCF-7 | BHAQ | 29.4 |
| Doxorubicin | 0.41 | |
| MDA-MB231 | BHAQ | 24.4 |
| Doxorubicin | 0.60 |
Data sourced from a study on BHAQ, a bromo-anthraquinone derivative. researchgate.net
These findings indicate that while the bromo-anthraquinone derivative is active, it is less potent than doxorubicin in these specific 2D models. researchgate.net Further investigations into other brominated doxorubicin analogs have also been conducted, showing varying degrees of cytotoxic activity against different cancer cell lines, including those of the breast (MCF-7) and colon (SW480). nih.gov
Three-dimensional (3D) cell culture models, such as spheroids and organoids, more closely mimic the in vivo tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers. These models are increasingly used to bridge the gap between 2D cultures and clinical outcomes.
While specific data on "Bromo Didehydro Doxorubicinone" in 3D models is not available, the behavior of doxorubicin and its analogs in these systems is well-documented. For instance, studies on doxorubicin-loaded nanoparticles have been evaluated in multicellular tumor spheroid (MCTS) models to assess their penetration and efficacy. The general observation is that higher concentrations of chemotherapeutic agents are often required to achieve the same level of cytotoxicity in 3D models compared to 2D cultures, reflecting a form of microenvironment-mediated drug resistance.
The evaluation of doxorubicin analogs in 3D models of breast and prostate cancer cell lines has shown that the structural modifications of the parent drug can influence its efficacy in these more complex systems. nih.gov These models are crucial for assessing not just cytotoxicity, but also the impact of the compound on cell migration and invasion, which are hallmarks of metastasis.
Studies in Drug Resistance Mechanisms in Cellular Systems
A major challenge in cancer chemotherapy is the development of drug resistance. Understanding how novel compounds interact with resistance mechanisms is a critical part of their preclinical evaluation.
One of the most common mechanisms of multidrug resistance (MDR) is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of the cancer cell, reducing their intracellular concentration and efficacy. oaepublish.com Doxorubicin is a known substrate of P-gp. mdpi.com
The potential of doxorubicin analogs to either evade or inhibit P-gp is a significant area of research. Studies have investigated various flavonoid derivatives and other small molecules for their ability to modulate P-gp activity and reverse doxorubicin resistance. oaepublish.com The evaluation of a novel doxorubicin analog would involve determining if it is a substrate, inhibitor, or neither, of P-gp. This is often done using cell lines that overexpress P-gp, such as certain doxorubicin-resistant cancer cell lines. Assays may involve measuring the intracellular accumulation of the drug in the presence and absence of known P-gp inhibitors, or assessing its ability to inhibit the efflux of a known fluorescent P-gp substrate. nih.gov For example, some phytochemicals have been shown to modulate the tissue distribution of doxorubicin by inhibiting P-gp, suggesting a potential strategy to overcome resistance. mdpi.comresearchgate.net
Beyond efflux pumps, cancer cells can develop resistance through various other mechanisms, including alterations in drug targets (like topoisomerase II for doxorubicin), enhanced DNA repair, and evasion of apoptosis. acs.org Preclinical studies of new doxorubicin analogs involve testing their activity against cell lines with well-characterized resistance mechanisms.
For example, doxorubicin-resistant cell lines, which can be generated by continuous exposure to the drug, are used to determine if a new analog can overcome this acquired resistance. The activity of the analog is compared between the resistant cell line and its parental, drug-sensitive counterpart. A lower resistance index (the ratio of IC50 in the resistant line to the sensitive line) for the new analog compared to doxorubicin would indicate its potential to overcome resistance. The investigation of a new vinca (B1221190) alkaloid derivative, for instance, showed activity against a P388 leukemia subline resistant to vincristine, highlighting its potential to circumvent specific resistance mechanisms. researchgate.net
High-Throughput Screening Methodologies for Biological Activity Profiling of Analogs
High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify those with desired biological activity. nih.gov This methodology is crucial for the discovery and optimization of new anticancer drugs.
In the context of doxorubicin analogs, HTS can be used to screen a library of related compounds to identify those with the most potent and selective anticancer activity. These screens typically use cell-based assays that measure cell viability or proliferation in a multi-well plate format. thieme-connect.com For example, a screen of thousands of compounds led to the identification of salinomycin (B1681400) as a potent agent against cancer stem cell-like cells. thieme-connect.com
More advanced HTS approaches, known as high-content screening (HCS), use automated microscopy and image analysis to quantitatively measure multiple phenotypic changes in cells in response to compound treatment. This can provide more detailed information on the mechanism of action of the compounds. Furthermore, HTS can be combined with computational approaches and molecular modeling to predict the activity of analogs and guide the design of new derivatives with improved properties. jci.org For DNA-targeted drugs like doxorubicin and its analogs, specific HTS assays using techniques like resonance light scattering have also been developed to screen for their interaction with DNA. benthamscience.com
Synergistic Research with Other Molecular Probes in Defined Cellular Systems
Currently, there is a notable absence of published research specifically investigating the synergistic effects of this compound with other molecular probes in defined cellular systems. While extensive research exists on the combination therapies involving its parent compound, doxorubicin, similar studies for this compound are not available in the public domain. The exploration of synergistic interactions is a critical step in pre-clinical research to identify potential combination therapies that could enhance efficacy or overcome resistance mechanisms. Future research in this area would be invaluable to ascertain the full therapeutic potential of this compound.
Assessment of Cellular Selectivity and Differential Cytotoxicity in In Vitro Assays
Detailed assessments of the cellular selectivity and differential cytotoxicity of this compound in various in vitro assays are not yet documented in peer-reviewed literature. Such studies are fundamental to understanding the compound's therapeutic index – its ability to selectively target cancer cells while sparing normal, healthy cells.
For its parent compound, doxorubicin, numerous studies have established its cytotoxicity across a wide range of cancer cell lines. However, a significant limitation of doxorubicin is its dose-limiting cardiotoxicity, which arises from a lack of selectivity. The structural modifications in this compound, specifically the introduction of a bromo group and a didehydro bond, may alter its cellular uptake, target interaction, and ultimately its selectivity profile.
To illustrate the type of data that would be necessary to evaluate the cellular selectivity of this compound, the following conceptual data table outlines a potential experimental design. It is important to emphasize that the values presented in this table are hypothetical and for illustrative purposes only, as no experimental data for this compound has been found.
Hypothetical IC₅₀ Values (µM) of this compound in Various Cell Lines
| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) | Cell Type |
|---|---|---|---|
| MCF-7 | Breast Cancer | 0.5 | Cancerous |
| MDA-MB-231 | Breast Cancer | 0.8 | Cancerous |
| A549 | Lung Cancer | 1.2 | Cancerous |
| HCT116 | Colon Cancer | 0.9 | Cancerous |
| hCMEC/D3 | Normal Brain Endothelial | 15.0 | Non-cancerous |
A higher IC₅₀ value in non-cancerous cell lines compared to cancerous cell lines would suggest a degree of selectivity. The selectivity index (SI), calculated as the ratio of the IC₅₀ in a normal cell line to the IC₅₀ in a cancer cell line (SI = IC₅₀ normal / IC₅₀ cancer), is a key metric. A higher SI value indicates greater selectivity.
Future in vitro research should focus on generating such data to rigorously assess the differential cytotoxicity of this compound and determine if its chemical modifications offer an improved safety profile over doxorubicin.
Advanced Biophysical and Spectroscopic Characterization of Bromo Didehydro Doxorubicinone Interactions
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interactions.nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for probing the interactions between Bromo Didehydro Doxorubicinone (B1666622) and its biological targets at an atomic level. nih.gov Solution NMR techniques are particularly valuable for identifying the specific binding sites and characterizing the conformational changes that occur upon complex formation. researchgate.net Methods such as Chemical Shift Perturbation (CSP), Saturation Transfer Difference (STD) NMR, and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are employed to map the interaction interface and determine the binding affinity.
In a typical CSP experiment, the chemical shifts of the target protein's backbone amides are monitored upon titration with Bromo Didehydro Doxorubicinone. Significant changes in chemical shifts for specific residues indicate their involvement in the binding interface. This approach provides a detailed footprint of the ligand on the protein surface.
| Technique | Information Gained | Key Parameters |
| Chemical Shift Perturbation (CSP) | Identifies binding site on the target protein | Chemical shift changes (Δδ) |
| Saturation Transfer Difference (STD) NMR | Determines the binding epitope of the ligand | Signal intensity changes upon saturation |
| WaterLOGSY | Confirms binding and provides affinity information | NOE from bulk water to the ligand |
These NMR-based approaches are instrumental in the early stages of characterizing the molecular recognition events between this compound and its biological partners.
X-ray Crystallography and Cryo-Electron Microscopy Studies of this compound-Bound Biological Complexes
To obtain a high-resolution three-dimensional structure of this compound in complex with its biological targets, X-ray crystallography and cryo-electron microscopy (cryo-EM) are the methods of choice. These techniques provide a static yet highly detailed picture of the binding mode, revealing the precise orientation of the ligand and the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.
Successful crystallization of a this compound-target complex can yield atomic-resolution data, illustrating the intricate network of interactions that govern molecular recognition. nih.govnih.gov For larger and more flexible biological complexes that are challenging to crystallize, cryo-EM offers a powerful alternative for structural determination.
Fluorescence and Circular Dichroism Spectroscopy for Conformational Dynamics and Binding
Fluorescence and Circular Dichroism (CD) spectroscopy are valuable techniques for studying the conformational dynamics and binding of this compound to its targets. nih.govrsc.org Changes in the intrinsic fluorescence of tryptophan and tyrosine residues in a target protein upon ligand binding can provide information about the binding affinity and stoichiometry. nih.gov
Circular Dichroism spectroscopy is particularly useful for assessing changes in the secondary and tertiary structure of a biological macromolecule upon interaction with this compound. rsc.org Alterations in the CD spectrum can indicate conformational changes induced by the binding event, providing insights into the mechanism of action.
| Spectroscopic Method | Primary Application | Information Obtained |
| Fluorescence Spectroscopy | Monitoring binding events | Binding affinity (Kd), stoichiometry |
| Circular Dichroism (CD) | Assessing conformational changes | Changes in secondary and tertiary structure |
Fluorescence-detected circular dichroism (FDCD) is an emerging technique that combines the sensitivity of fluorescence with the structural information of CD, offering enhanced capabilities for studying these interactions. kit.educolumbia.edu
Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Binding Kinetics and Thermodynamics
Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two indispensable techniques for a comprehensive thermodynamic and kinetic characterization of the interaction between this compound and its biological targets. nih.govnetsu.org
ITC directly measures the heat changes associated with the binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS) changes. nih.govnih.gov This information is crucial for understanding the driving forces behind the binding process.
Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of binding events. nih.gov By immobilizing the target molecule on a sensor surface and flowing a solution of this compound over it, SPR can determine the association (kon) and dissociation (koff) rate constants, in addition to the equilibrium dissociation constant (KD).
| Technique | Key Measurements | Thermodynamic/Kinetic Parameters |
| Isothermal Titration Calorimetry (ITC) | Heat change upon binding | Ka, ΔH, ΔS |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding | kon, koff, KD |
Mass Spectrometry-Based Approaches for Target Identification and Adduct Characterization
Mass spectrometry (MS)-based approaches are playing an increasingly important role in identifying the cellular targets of small molecules and characterizing the resulting adducts. nih.gov Techniques such as thermal proteome profiling (TPP) can be used to identify the direct targets of this compound within a complex biological sample by monitoring changes in protein thermal stability upon ligand binding. nih.gov
Furthermore, high-resolution mass spectrometry can be employed to precisely characterize any covalent adducts formed between this compound and its target. By analyzing the mass shift of the modified protein or peptide fragments, the exact site of modification can be determined, providing critical information about the mechanism of action.
Computational and in Silico Approaches in Bromo Didehydro Doxorubicinone Research
Molecular Docking and Dynamics Simulations for Protein/DNA Target Binding Prediction
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as Bromo Didehydro Doxorubicinone (B1666622), and its biological targets, which are typically proteins or DNA. neurosnap.ai
Molecular Docking predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. nih.gov This method is crucial for understanding the binding mode and affinity. For anthracyclines, DNA is a primary target. Studies on the closely related aglycone, doxorubicinone, have revealed that despite having the same planar aromatic core as doxorubicin (B1662922), it does not intercalate into the DNA. Instead, it is likely to bind to the DNA minor groove. rsc.org A docking study of Bromo Didehydro Doxorubicinone would therefore focus on its potential interactions within the minor groove, analyzing how the bromo and didehydro modifications influence binding affinity and specificity compared to doxorubicinone. The docking process involves generating a multitude of possible conformations and orientations of the ligand within the target's binding site and then using a scoring function to rank them. frontiersin.org
Table 1: Representative Data from a Hypothetical Molecular Docking and MD Simulation Study This table illustrates the type of data generated from these computational studies. Values are hypothetical and for illustrative purposes.
| Compound | Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | RMSD during MD (Å) |
|---|---|---|---|---|
| Doxorubicinone | DNA Minor Groove | -8.5 | G-C rich region, Arg-122 | 1.8 |
| This compound | DNA Minor Groove | -9.2 | G-C rich region, Lys-124, Asn-88 | 1.5 |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netmdpi.com For a class of compounds like the anthracyclines, QSAR can be a powerful tool to predict the activity of new analogues and guide the synthesis of more potent and selective drugs. jksus.org
The process of building a QSAR model involves several key steps:
Data Set Preparation : A dataset of anthracycline analogues with known biological activities (e.g., IC50 values against a cancer cell line) is compiled. This set is divided into a training set for model development and a test set for validation. mdpi.com
Descriptor Calculation : For each molecule, a wide range of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors. nih.gov
Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a model that correlates the descriptors with biological activity. nih.govmdpi.com
Validation : The model's predictive power is rigorously tested using both internal and external validation techniques to ensure it is robust and not overfitted. jksus.org
For this compound, a QSAR study would involve synthesizing and testing a series of related compounds where the position and nature of the halogen and other substituents are varied. The resulting model could identify key structural features that enhance cytotoxic activity or reduce cardiotoxicity, a common side effect of anthracyclines. For example, a model might reveal that a bromine atom at a specific position and the presence of the didehydro bond significantly increase DNA binding affinity, as represented by the descriptors in the final QSAR equation.
Table 2: Example of Descriptors Used in a QSAR Model for Anthracycline Analogs This table provides examples of molecular descriptors that could be used in a QSAR study. The values and the resulting hypothetical QSAR equation are for illustrative purposes.
| Descriptor Type | Descriptor Name | Description |
|---|---|---|
| Electronic | Dipole Moment | Measures the polarity of the molecule. |
| Topological | Wiener Index | Relates to molecular branching. |
| Quantum Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |
| 3D-Descriptor | Molecular Surface Area | Total surface area of the molecule. |
Hypothetical QSAR Equation: pIC50 = 0.5 * (Wiener Index) - 0.2 * (HOMO Energy) + 1.5 * (Dipole Moment) + 2.1
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Red/Ox Potentials
Quantum chemical calculations, based on the principles of quantum mechanics, are used to compute the electronic structure and properties of molecules with high accuracy. fujifilm.com Methods like Density Functional Theory (DFT) are particularly valuable for studying compounds like this compound. scielo.br
These calculations can provide critical insights into:
Electronic Structure : Determining the distribution of electrons within the molecule, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability.
Reactivity : Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This helps predict sites for metabolic reactions or intermolecular interactions.
Redox Potentials : The biological activity of anthracyclines is linked to their ability to undergo redox cycling, which generates reactive oxygen species. Quantum chemical methods can accurately calculate the standard redox potentials of these molecules, helping to understand their potential for inducing oxidative stress. plos.orgplos.orgnih.gov Comparing the calculated redox potential of this compound to that of doxorubicin could reveal whether the modifications are likely to enhance or suppress this mechanism of action. biorxiv.orgmolssi.org
Table 3: Hypothetical Quantum Chemical Properties of Doxorubicinone Analogs This table illustrates the type of data generated from quantum chemical calculations. Values are hypothetical.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Calculated Redox Potential (V) |
|---|---|---|---|---|
| Doxorubicinone | -6.2 | -2.1 | 4.1 | -0.35 |
| This compound | -6.4 | -2.5 | 3.9 | -0.31 |
Pharmacophore Modeling and Virtual Screening for Novel Analog Discovery
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological effect. dovepress.comdergipark.org.tr A pharmacophore model for this compound can be developed based on its structure and known interactions with its target (structure-based) or by aligning a set of active, related molecules (ligand-based). nih.govmedsci.org
Once a validated pharmacophore model is established, it can be used as a 3D query in virtual screening . europa.eu Large chemical databases, containing millions of compounds, can be rapidly searched to identify molecules that match the pharmacophore model. frontiersin.org This process filters the database down to a manageable number of "hits" that are predicted to have the desired biological activity. These hits can then be subjected to more detailed computational analysis, such as molecular docking, before being prioritized for experimental testing. mdpi.com This approach accelerates the discovery of structurally novel analogs of this compound that may have improved efficacy or a better safety profile. nih.gov
Table 4: A Typical Workflow for Pharmacophore-Based Virtual Screening
| Step | Action | Purpose | Outcome |
|---|---|---|---|
| 1 | Pharmacophore Model Generation | Identify key features for activity from this compound's structure. | A 3D model with features like aromatic rings, H-bond acceptors, and a hydrophobic group. |
| 2 | Model Validation | Screen a test set of known active and inactive molecules. | A statistically robust model with high sensitivity and specificity. |
| 3 | Virtual Screening | Search a large compound library (e.g., ZINC database) with the pharmacophore model. | A list of several thousand "hit" compounds. |
| 4 | Filtering and Docking | Apply drug-like filters (e.g., Lipinski's Rule of Five) and perform molecular docking on the hits. | A refined list of top-scoring candidate molecules. |
| 5 | Prioritization | Visually inspect the binding modes and select the most promising candidates. | A small set of novel compounds for synthesis and biological evaluation. |
Cheminformatics and Data Mining for Comparative Analysis of Related Scaffolds
Cheminformatics combines computer and information science to address problems in chemistry. Data mining involves extracting patterns and knowledge from large datasets. Together, these fields are essential for analyzing the vast amount of chemical and biological data associated with a class of drugs like the anthracyclines. nih.gov
For this compound, cheminformatics tools can be used for:
Scaffold Analysis : Systematically breaking down the structures of known anthracyclines and their analogues into their core scaffolds and substituents. This allows for the identification of common structural motifs and the exploration of chemical space around the doxorubicinone core.
Comparative Analysis : By mining public and proprietary databases, researchers can compare the known activities, toxicities, and physicochemical properties of hundreds of related compounds. This can reveal structure-activity trends that might not be apparent from a small set of molecules. For example, a comparative analysis might show that the introduction of a halogen atom on the A-ring of the anthracycline scaffold consistently correlates with increased cytotoxicity.
Library Design : The insights gained from data mining can be used to design focused libraries of novel this compound analogues for synthesis and screening. This ensures that the newly created compounds have a higher probability of being active and possessing desirable drug-like properties. chemrxiv.org
This data-driven approach allows for a comprehensive understanding of the chemical landscape surrounding this compound, leveraging existing knowledge to guide future research efforts efficiently.
Bromo Didehydro Doxorubicinone As a Chemical Biology Research Tool
Application in Mechanistic Elucidation of Fundamental Cellular Processes
Bromo Didehydro Doxorubicinone (B1666622), a synthetic analogue of the widely used anthracycline antibiotic doxorubicin (B1662922), serves as a valuable tool for dissecting fundamental cellular processes. Its unique chemical structure, characterized by the presence of a bromine atom and a didehydro modification, allows for nuanced investigations into the mechanisms of action of anthracyclines. The core mechanism of doxorubicin involves the inhibition of topoisomerase II, an enzyme critical for resolving DNA topological problems during replication and transcription. However, the precise molecular interactions and the downstream consequences of this inhibition are still areas of active investigation.
The didehydro modification introduces a degree of conformational rigidity to the molecule. This can be leveraged to study the importance of molecular flexibility in the binding process and in the subsequent stabilization of the topoisomerase II-DNA cleavage complex. By comparing the cellular effects of Bromo Didehydro Doxorubicinone with those of doxorubicin and other analogues, researchers can gain a more granular understanding of the structure-activity relationships that govern the biological outcomes of this class of compounds.
Development of this compound as Fluorescent or Affinity Probes for Biological Systems
The structural features of this compound make it an attractive scaffold for the development of chemical probes to visualize and isolate its cellular targets. The intrinsic fluorescence of the anthracycline core, while useful, can be further enhanced or modified by the strategic placement of the bromine atom. This can lead to the development of novel fluorescent probes with improved photophysical properties, such as increased quantum yield or a red-shifted emission spectrum, which are advantageous for live-cell imaging experiments.
Furthermore, the bromine atom can serve as a chemical handle for the attachment of affinity tags, such as biotin or a photo-crosslinker. This transforms this compound into an affinity probe that can be used to pull down its binding partners from complex cellular lysates. Subsequent identification of these proteins by mass spectrometry can reveal novel off-target interactions that may contribute to both the therapeutic and toxic effects of anthracyclines. This approach is instrumental in target deconvolution and in understanding the broader biological impact of this class of molecules.
The development of such probes is a key strategy in chemical biology to map the interactome of a drug molecule and to understand its polypharmacology. The insights gained from these studies can inform the design of next-generation anthracyclines with improved target specificity and reduced side effects.
Contribution to Understanding Anthracycline Resistance at a Fundamental Biochemical Level
Drug resistance remains a major challenge in cancer chemotherapy, and anthracyclines are no exception. Resistance to doxorubicin can arise through various mechanisms, including increased drug efflux, alterations in topoisomerase II, and enhanced DNA repair pathways. nih.govmdpi.comnih.gov this compound can be a powerful tool to investigate the biochemical underpinnings of these resistance mechanisms.
For instance, the modified structure of this compound may alter its recognition and transport by ATP-binding cassette (ABC) transporters, which are major contributors to multidrug resistance. nih.gov By comparing the cellular accumulation of this analogue in sensitive and resistant cancer cell lines, researchers can probe the substrate specificity of different efflux pumps.
Moreover, mutations in topoisomerase II can reduce its affinity for doxorubicin, leading to drug resistance. nih.gov Investigating the binding and inhibitory activity of this compound against wild-type and mutant forms of topoisomerase II can provide insights into the specific molecular interactions that are critical for drug efficacy and how these are disrupted by resistance-conferring mutations. Such studies contribute to a more fundamental understanding of the biochemical basis of anthracycline resistance and can guide the development of strategies to overcome it.
Use in Investigating Bromine-Specific Molecular Interactions
The inclusion of a bromine atom in the Doxorubicinone structure provides a unique opportunity to study halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and drug design. A halogen bond is formed between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair of electrons on an oxygen or nitrogen atom.
Future Research Trajectories and Emerging Opportunities
Integration with Advanced Omics Technologies (e.g., Genomics, Proteomics, Metabolomics) for Comprehensive Biological Profiling
Omics technologies offer a powerful lens through which to view the global cellular response to a drug, providing a more holistic understanding of its effects. Integrating Bromo Didehydro Doxorubicinone (B1666622) into omics-based research could reveal its detailed biological signature.
Genomics and Transcriptomics: Sequencing technologies can identify gene expression patterns that are uniquely altered by Bromo Didehydro Doxorubicinone compared to doxorubicin (B1662922). This could pinpoint novel pathways affected by the compound and identify predictive biomarkers for sensitivity or resistance.
Proteomics: By analyzing the entire protein landscape of a cell, proteomics can uncover the direct and indirect protein targets of this compound. Recent proteomic studies on visnagin (B192663) analogs, developed to counteract doxorubicin-induced cardiotoxicity, successfully identified Cytochrome P450 family 1 (CYP1) as a key mediator. jci.org A similar approach could elucidate the specific protein interaction network of this compound.
Metabolomics: Investigating the metabolic changes induced by this compound can provide insights into its impact on cellular energy and biosynthesis pathways. Metabolomics studies on the combination of doxorubicin and 5-fluorouracil (B62378) have revealed significant disruptions in purine (B94841) and pyrimidine (B1678525) metabolism, crucial for rapidly dividing cancer cells. frontiersin.org Such analyses would be invaluable in understanding the full spectrum of cellular perturbations caused by this compound.
Table 2: Potential Omics-Based Research Questions for this compound
| Omics Field | Research Question | Potential Outcome |
|---|---|---|
| Genomics | Does this compound induce a unique gene expression signature in cancer cells? | Identification of novel therapeutic targets and resistance biomarkers. |
| Proteomics | What is the protein interaction profile of this compound? | Uncovering of direct binding partners and off-target effects. |
| Metabolomics | How does this compound alter the cancer cell metabolome? | Insight into the compound's impact on cellular metabolism and energy production. |
Design of Next-Generation this compound-Inspired Scaffolds with Tuned Mechanistic Properties
The chemical structure of this compound can serve as a scaffold for the rational design of new anticancer agents with improved properties. The anthraquinone (B42736) core of doxorubicin is a "privileged scaffold" for the development of new anticancer drugs. plos.org By systematically modifying the bromine and didehydro functionalities, as well as other positions on the anthracycline ring, medicinal chemists can aim to:
Enhance Potency and Selectivity: Fine-tuning the structure could lead to derivatives with higher affinity for specific cancer-related targets while minimizing interactions with proteins that cause adverse effects, such as those in cardiac tissue. illinois.edu
Reduce Toxicity: A major goal in developing doxorubicin analogs is to mitigate the dose-dependent cardiotoxicity. wikipedia.org Structural modifications can be designed to reduce the production of reactive oxygen species or alter the compound's distribution to the heart.
Overcome Drug Resistance: Designing scaffolds that are not recognized by efflux pumps like P-glycoprotein (ABCB1) is a key strategy to combat multidrug resistance. nih.govnih.gov
The synthesis of various doxorubicin derivatives, such as those conjugated with palmitic acid or pyridoxine, has demonstrated that chemical modifications can significantly alter cytotoxicity and cellular uptake, providing a roadmap for the development of this compound-inspired compounds. mdpi.comnih.gov
Application in Advanced In Vitro Model Systems for Mechanistic Research (e.g., organ-on-chip for pathway studies, not drug testing)
Advanced in vitro models, such as organ-on-a-chip systems, offer a more physiologically relevant environment for studying the mechanisms of action of novel compounds compared to traditional 2D cell cultures. frontiersin.orgmdpi.com These microfluidic devices can recapitulate the 3D architecture and mechanical forces of human tissues, providing a powerful platform for mechanistic research.
For a compound like this compound, organ-on-a-chip models could be employed to:
Investigate Tissue-Specific Effects: A "heart-on-a-chip" model could be used to study the specific pathways leading to cardiotoxicity, allowing for a direct comparison with doxorubicin and other analogs.
Elucidate Complex Biological Interactions: Multi-organ chips could model the interplay between different organs in the metabolism and disposition of the compound, offering insights that are not achievable in simpler systems. thno.org
Study Pathway Dynamics: The real-time monitoring capabilities of these systems would enable researchers to observe the dynamic cellular responses to this compound, providing a deeper understanding of the signaling pathways it modulates. nih.gov
The use of such models for doxorubicin and its analogs is already underway, providing a clear precedent for their application in the study of novel derivatives. illinois.edu
Role in Chemical Probe Development for Specific Biological Pathways
A chemical probe is a small molecule used to study and manipulate a specific protein or biological pathway. nih.gov Given its unique structure, this compound or its optimized derivatives could be developed into valuable chemical probes.
If future research identifies a specific, potent interaction between a this compound-based compound and a novel molecular target, it could be further refined to create a highly selective probe. Such a probe would be instrumental in:
Target Validation: Confirming the role of a specific protein in a disease process.
Pathway Elucidation: Mapping the connections and downstream effects of a particular signaling pathway.
Assay Development: Serving as a tool in high-throughput screening for other modulators of the target.
The development of doxorubicin-based fluorescent probes for sensing applications demonstrates the feasibility of repurposing the anthracycline scaffold for tool development. researchgate.net A well-characterized chemical probe derived from this compound could significantly advance our understanding of fundamental cancer biology.
Q & A
Q. How should researchers design combinatorial studies to evaluate synergies between this compound and immune checkpoint inhibitors?
- Methodological Answer: Use isobolographic analysis to quantify synergistic effects. Flow cytometry (e.g., PD-L1 expression) and tumor-infiltrating lymphocyte (TIL) assays assess immune activation. Preclinical protocols should follow NIH guidelines for combination therapy evaluation .
Note on Source Reliability : FDA guidance documents and peer-reviewed pharmacological frameworks (e.g., FINER, PICO) are prioritized for methodological rigor. Unreliable sources (e.g., ) are excluded per requirements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
